molecular formula C20H18O2S B14015907 1-Benzhydrylsulfonyl-2-methylbenzene CAS No. 5433-77-2

1-Benzhydrylsulfonyl-2-methylbenzene

Cat. No.: B14015907
CAS No.: 5433-77-2
M. Wt: 322.4 g/mol
InChI Key: YFXCMARVWFKTJO-UHFFFAOYSA-N
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Description

1-Benzhydrylsulfonyl-2-methylbenzene is an organic compound with the molecular formula C20H18O2S It is characterized by the presence of a benzhydryl group attached to a sulfonyl group, which is further connected to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylsulfonyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include nitration, sulfonation, and Friedel-Crafts alkylation reactions, each requiring specific reagents and conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylsulfonyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

Scientific Research Applications

1-Benzhydrylsulfonyl-2-methylbenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzhydrylsulfonyl-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

  • 1-Benzyl-2-methylbenzene
  • 1-Benzhydrylsulfonylbenzene
  • 2-Methylbenzenesulfonyl chloride

Comparison: 1-Benzhydrylsulfonyl-2-methylbenzene is unique due to the presence of both a benzhydryl and a sulfonyl group attached to a methyl-substituted benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

5433-77-2

Molecular Formula

C20H18O2S

Molecular Weight

322.4 g/mol

IUPAC Name

1-benzhydrylsulfonyl-2-methylbenzene

InChI

InChI=1S/C20H18O2S/c1-16-10-8-9-15-19(16)23(21,22)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20H,1H3

InChI Key

YFXCMARVWFKTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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